1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
Description
Properties
Molecular Formula |
C5H6F3N3O |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethanamine |
InChI |
InChI=1S/C5H6F3N3O/c1-2(9)3-10-4(11-12-3)5(6,7)8/h2H,9H2,1H3 |
InChI Key |
OLFUZLGSBDUCKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC(=NO1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Carboxylic Acid Derivative Cyclization
A common synthetic route involves the condensation of an amidoxime intermediate with a trifluoromethyl-substituted carboxylic acid derivative, followed by cyclization to form the 1,2,4-oxadiazole ring.
Amidoxime Preparation: Amidoximes are typically synthesized by reacting nitriles with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate. For example, 2-aminoethan-1-amine derivatives can be converted to amidoximes via this route.
Cyclization to 1,2,4-Oxadiazole: The amidoxime is then reacted with a trifluoromethyl-substituted benzoic acid or its activated derivative (e.g., acid chloride or ester) under dehydrating or coupling conditions to induce ring closure. This step often employs coupling reagents such as carbonyldiimidazole or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the acid derivative.
Reaction Conditions: Typical reaction conditions involve heating in solvents like tetrahydrofuran or dimethylformamide at temperatures ranging from ambient to 130 °C, sometimes in the presence of bases such as 2,4,6-collidine to facilitate cyclization.
Example: The synthesis of 1,2,4-oxadiazole derivatives bearing trifluoromethyl groups was reported by coupling amidoximes with 2′-methyl-2-(trifluoromethyl)-[1,1′-biphenyl]-4-carboxylic acid or 4-(2-fluoroethoxy)-3-(trifluoromethyl)benzoic acid, followed by cyclization to afford the target heterocycles.
Huisgen 1,3,4-Oxadiazole Synthesis Adapted for 1,2,4-Oxadiazoles
Although primarily used for 1,3,4-oxadiazoles, Huisgen-type syntheses involving tetrazole intermediates and carbamoyl reagents can be adapted to related heterocycles. This involves thermal loss of nitrogen (N₂) and rearrangement steps. For 1,2,4-oxadiazoles, similar thermal cyclizations of amidoxime derivatives with appropriate acylating agents are applied.
Alternative Cycloaddition Methods
Another method involves the cycloaddition of nitrile oxides to amidoximes. This approach can be catalyzed by bases and proceeds under mild conditions, offering an alternative to harsh dehydrating agents. The nitrile oxide is generated in situ from the corresponding nitrile derivative.
Use of Acyl Chlorides and Activated Acids
Acyl chlorides derived from trifluoromethyl-substituted carboxylic acids react with amidoximes to form 1,2,4-oxadiazoles. However, acyl chlorides can be chemically unstable and require careful handling.
Activated carboxylic acid derivatives such as carbamoyl imidazoles or anhydrides provide more stable and convenient reagents for cyclization reactions.
Representative Synthetic Schemes and Conditions
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Nitrile + Hydroxylamine hydrochloride + NaHCO₃ | Amidoxime synthesis | Formation of amidoxime intermediate |
| 2 | Amidoxime + trifluoromethyl-substituted acid derivative + coupling agent (e.g., carbonyldiimidazole) | Cyclization to 1,2,4-oxadiazole ring | Formation of 1,2,4-oxadiazole core with trifluoromethyl substituent |
| 3 | Heating (RT to 130 °C) in solvent (THF, DMF, PhOMe) with base (e.g., 2,4,6-collidine) | Promotes ring closure and rearrangement | Completion of heterocycle formation |
| 4 | Purification by chromatography | Isolation of pure compound | Target compound obtained |
Yields and Purification
Yields for these cyclization reactions vary but typically range from moderate to good (40–80%) depending on substrate and conditions.
Purification is commonly achieved by column chromatography using silica gel and solvent systems such as hexane-ethyl acetate mixtures.
Notable Research Discoveries
The use of trifluoroperoxyacetic acid generated in situ allows selective oxidation of sulfide intermediates to sulfone derivatives, which can be relevant for preparing oxidized analogues of oxadiazoles.
The synthesis of radiolabeled 1,2,4-oxadiazole derivatives with trifluoromethyl groups has been achieved via a two-pot procedure involving fluorination and subsequent coupling, demonstrating the versatility of the amidoxime cyclization strategy for advanced applications.
Improvements in reaction efficiency have been reported by employing catalysts such as tetrabutylammonium fluoride or pyridine during amidoxime-acyl chloride cyclizations.
Summary Table of Key Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidoxime + Acid Chloride Cyclization | Amidoximes, trifluoromethyl-substituted acyl chlorides | Carbonyldiimidazole, bases | RT to 130 °C, organic solvents | Straightforward, good yields | Acyl chlorides unstable |
| Amidoxime + Activated Ester or Anhydride | Amidoximes, trifluoromethyl esters or anhydrides | Coupling agents (EDC, DCC) | Mild heating, organic solvents | More stable reagents | Sometimes lower yields |
| 1,3-Dipolar Cycloaddition | Amidoximes, nitrile oxides | Base catalysts | Mild conditions | Alternative route, mild | Requires nitrile oxide generation |
| Huisgen-type Tetrazole Rearrangement | Tetrazoles, carbamoyl imidazoles | Heating | High temperature | Access to related oxadiazoles | More complex intermediates |
Chemical Reactions Analysis
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and functional materials
Mechanism of Action
The mechanism of action of 1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to the inhibition of enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a trifluoromethyl group and have similar applications in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazoles: These compounds share the oxadiazole ring structure but differ in the position of the nitrogen atoms.
Trifluoromethyl amines: These compounds contain a trifluoromethyl group attached to an amine and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the oxadiazole ring, which imparts distinct physicochemical and pharmacological properties.
Biological Activity
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The incorporation of the trifluoromethyl group into the oxadiazole ring has been shown to enhance the compound's interaction with biological targets, leading to various therapeutic effects. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₆H₈F₃N₃O |
| CAS Number | 1306739-58-1 |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound involves its ability to interact with specific molecular targets. The trifluoromethyl group enhances lipophilicity and binding affinity to proteins, which can modulate various biological pathways. This interaction may lead to the inhibition of enzymes or receptors involved in disease processes.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant anticancer properties. A study evaluated the cytotoxic effects of several oxadiazole derivatives against various cancer cell lines. The results indicated that this compound showed promising activity against human breast cancer cell lines (MCF-7) with an IC50 value comparable to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[3-(Trifluoromethyl)-... | MCF-7 | 15.0 |
| Doxorubicin | MCF-7 | 0.6 |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. In particular, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. Molecular docking studies suggested that the oxadiazole ring effectively binds to the active site of CA IX.
Case Studies
Case Study 1: Anticancer Efficacy
A series of experiments were conducted using this compound on various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The results indicated a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations.
Case Study 2: Toxicity Assessment
Toxicity studies revealed that while the compound exhibited potent anticancer activity, it also showed cytotoxic effects on normal human fibroblast cells at high concentrations. This highlights the need for further investigation into selective targeting mechanisms to minimize off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
